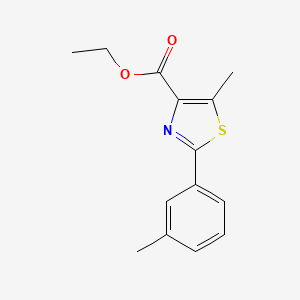

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester

Description

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester is a thiazole-based derivative characterized by a methyl group at position 5 of the thiazole ring, an m-tolyl (meta-methylphenyl) substituent at position 2, and an ethyl ester at the 4-carboxylic acid position. Thiazole derivatives are widely studied for their pharmacological and industrial applications, including anti-inflammatory, analgesic, and corrosion inhibition properties . The structural features of this compound, particularly the m-tolyl group, may enhance lipophilicity and influence bioavailability compared to simpler phenyl-substituted analogs .

Properties

IUPAC Name |

ethyl 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTYSITWXSFVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of α-Aminothioesters

- Step 1: Preparation of methyl 2-amino-5-substituted-4-carboxylates (compounds 12–16) through condensation of aldehyde derivatives with methyl dichloroacetate, followed by cyclization with thiourea.

- Step 2: Cyclization of these intermediates to form the thiazole ring, yielding methyl 2-amino-5-m-tolyl-thiazole-4-carboxylate.

- Step 3: Ester hydrolysis or transesterification to obtain the ethyl ester derivative.

- Reagents: Aldehydes (with m-tolyl groups), methyl dichloroacetate, sodium methoxide, thiourea.

- Solvent: Dry diethyl ether for initial condensation; methanol for cyclization.

- Temperature: 0°C for initial condensation; reflux under nitrogen for cyclization at approximately 100°C.

- Yield: Typically around 40–70% for intermediates; the final ethyl ester obtained with yields around 84% after purification.

Key Literature Reference:

- The synthesis of methyl 2-amino-5-m-tolyl-thiazole-4-carboxylate (compound 13) was reported with a melting point of 201°C and characterized by IR, NMR, and MS, confirming the structure.

Thiazole Ring Formation via Lawesson’s Reagent

- Step 1: React ethyl 2-diazo-3-oxo-butanoate with Lawesson’s reagent in toluene under inert atmosphere at 100°C.

- Step 2: Cyclization occurs, replacing the oxygen with sulfur to form the thiazole ring.

- Step 3: Purification through column chromatography yields ethyl 5-methylthiadiazole-4-carboxylate.

- Reagents: Lawesson’s reagent, ethyl 2-diazo-3-oxo-butanoate.

- Solvent: Toluene.

- Temperature: 100°C.

- Duration: 8 hours under nitrogen.

- Yield: Approximately 84%.

- This method was detailed with reaction conditions optimized for high yield and purity, emphasizing the importance of inert atmosphere and controlled temperature.

Aromatic Substitution and Functionalization

Post-ring formation, the methyl and m-tolyl groups are introduced via electrophilic aromatic substitution or through substitution reactions on pre-formed heterocycles. These modifications are often performed under mild conditions to preserve the integrity of the thiazole core.

Data Summary Table

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of α-Aminothioesters | Aldehydes, methyl dichloroacetate, thiourea | Ethereal, methanol | 0°C to 100°C | 4–8 hours | 40–70% (intermediates), 84% (final ester) | Classic heterocyclic synthesis |

| Lawesson’s Reagent Cyclization | Ethyl 2-diazo-3-oxo-butanoate, Lawesson’s reagent | Toluene | 100°C | 8 hours | 84% | Sulfurization of oxo-compound |

Research Findings and Optimization

- The Lawesson’s reagent method provides a high-yielding route for sulfur substitution, crucial for modulating biological activity.

- Esterification to the ethyl ester is often achieved via transesterification or direct esterification under acidic or basic conditions.

- Functional group modifications at the 2- and 5-positions influence biological activity, especially in enzyme inhibition studies.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

This compound is being explored for its potential therapeutic properties, particularly in the development of new pharmaceutical agents.

- Anti-inflammatory Agents : Research indicates that derivatives of thiazole compounds exhibit anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and asthma .

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, which is crucial in developing new antibiotics .

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that a thiazole derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for further development into clinical therapies for inflammatory diseases .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.

- Fungicides : The compound is utilized in the formulation of fungicides aimed at protecting crops from fungal infections. Its effectiveness in enhancing crop yield has been documented in agricultural research .

- Herbicides : Similar to its use in fungicides, this compound plays a role in developing herbicides that target specific weeds without harming crops, thus promoting sustainable agricultural practices .

Data Table: Agrochemical Efficacy

Material Science Applications

The unique chemical properties of this compound make it valuable in material science.

- Polymers and Coatings : The compound is incorporated into specialty materials to improve durability and resistance to environmental factors. Its application in coatings enhances the longevity and performance of various products .

Case Study: Material Durability

Research conducted on polymer formulations containing thiazole derivatives revealed improved resistance to UV degradation and mechanical stress, highlighting their potential in protective coatings for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in various detection methods.

- Quantification Techniques : It is used to calibrate instruments for detecting similar compounds in complex mixtures, aiding researchers in obtaining accurate measurements during analyses .

Data Table: Analytical Applications

Mechanism of Action

The mechanism of action of 5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related thiazole derivatives reveals key differences in substituent positions, electronic properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

Substituent Position and Regiochemistry: The positional isomerism between the target compound and 4-Methyl-2-m-tolyl-thiazole-5-carboxylic acid ethyl ester (ethyl ester at position 5 vs. 4) significantly alters steric and electronic profiles. The m-tolyl group (meta-methylphenyl) introduces a weakly electron-donating methyl group, which may improve lipophilicity and membrane permeability relative to the unsubstituted phenyl group in .

Amino-substituted derivatives (e.g., ) are critical intermediates in antibiotic synthesis, highlighting the role of electron-rich groups in biological activity .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in (thiobenzamide condensation) and (one-pot reactions), but regiochemical control remains a challenge for positional isomers .

Pharmacological and Industrial Relevance

- Anti-inflammatory Activity : The phenyl-substituted analog () demonstrated efficacy in rat paw edema models, suggesting that the m-tolyl variant may exhibit enhanced bioavailability due to increased lipophilicity .

- Antibiotic Precursors: Amino-substituted thiazoles () are pivotal in cephalosporin synthesis, whereas the target compound’s ester group may limit direct antimicrobial activity .

Biological Activity

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 271.34 g/mol

- IUPAC Name : Ethyl 5-methyl-2-(m-tolyl)thiazole-4-carboxylate

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that thiazole compounds could inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) of various thiazole derivatives suggests that modifications can enhance their antiproliferative activity against different cancer cell lines.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-2-m-tolyl-thiazole | Melanoma (WM-164) | 0.021 - 0.071 | Inhibition of tubulin polymerization |

| Other Thiazole Derivative | Prostate Cancer | Low nM | Induction of apoptosis |

The above table summarizes findings where the compound exhibited low nanomolar activity comparable to known anticancer agents like colchicine .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. In vitro tests show that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Methyl-2-m-tolyl-thiazole | Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 | |

| Other Thiazole Derivative | Bacillus cereus | 7.81 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains .

Anti-inflammatory Effects

Thiazoles have also shown potential in reducing inflammation. A study involving thiazole derivatives demonstrated their ability to attenuate oxidative stress markers and improve insulin sensitivity in diabetic models.

Case Study: Anti-inflammatory Effects in Diabetic Rats

In a controlled study, thiazole derivatives were administered to diabetic rats induced by streptozotocin (STZ). The results showed:

- Reduction in Serum Glucose : Significant decrease in glucose levels after treatment.

- Histopathological Improvements : Restoration of pancreatic islet morphology.

This suggests that thiazoles may play a role in managing diabetes-related complications through their anti-inflammatory properties .

Q & A

Q. What are the established synthetic routes for 5-methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester?

The compound is typically synthesized via condensation reactions involving substituted thiazole precursors. For example, ethyl α-chloroacetoacetate can react with thiourea derivatives under acidic conditions to form the thiazole core, followed by esterification . Alternative methods include alkylation of thiol-containing intermediates (e.g., 5-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid ethyl ester) with aryl halides in the presence of K₂CO₃ and tetrabutyl ammonium bromide . Confirmation of the ester group is achieved via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (triplet for ethyl ester protons at δ 1.2–1.4 ppm) .

Q. How is the structural integrity of this compound validated experimentally?

Key analytical techniques include:

- Elemental analysis to confirm empirical formula.

- IR spectroscopy to identify functional groups (e.g., ester C=O, thiazole C-S).

- ¹H/¹³C NMR to resolve substituent patterns (e.g., m-tolyl protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .

- Thin-layer chromatography (TLC) to verify purity and distinguish regioisomers .

Q. What computational tools predict the toxicity profile of this compound?

Acute toxicity can be modeled using GUSAR-online , which employs QSAR (Quantitative Structure-Activity Relationship) algorithms. This tool predicts LD₅₀ values based on molecular descriptors like hydrophobicity and electronic parameters .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during thiazole ring formation?

Regioselectivity is sensitive to:

- Catalytic systems : For example, ammonium acetate in acetic acid promotes cyclization to form 2-aminothiazole derivatives, while anhydrous K₂CO₃ favors alkylation at sulfur .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Arndt-Eistert reactions, enabling elongation of the ester side chain . Contradictions in reported yields (e.g., 60–90% for similar esters) may arise from trace moisture or impurities in thiourea reagents .

Q. What strategies resolve spectral data contradictions for m-tolyl-substituted thiazoles?

Discrepancies in NMR shifts (e.g., m-tolyl vs. p-tolyl protons) can arise from:

- Conformational dynamics : Rotameric equilibria of the ester group may split signals. Use variable-temperature NMR to coalesce peaks .

- Residual solvents : CDCl₃ vs. DMSO-d₆ alters chemical shifts. Standardize solvent systems for comparative studies .

Q. How does substituent variation on the thiazole ring affect bioactivity in mechanistic studies?

- Electron-withdrawing groups (e.g., -CN, -CF₃) enhance electrophilicity, potentially increasing binding to biological targets like kinases or folate enzymes .

- Methyl groups at the 4-position improve metabolic stability by sterically shielding the ester from hydrolysis .

- Structure-activity relationships (SAR) can be mapped using in vitro assays (e.g., enzyme inhibition) coupled with molecular docking .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risk : Esterification under acidic conditions may epimerize chiral centers. Use low-temperature (-78°C) reactions or enzymatic catalysis (e.g., lipases) to retain stereochemistry .

- Purification : Reverse-phase HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers .

Methodological Recommendations

- Synthetic optimization : Screen thiourea derivatives (e.g., 3,4-dimethoxyphenyl variants) to improve yield .

- Toxicity mitigation : Replace labile esters (e.g., ethyl) with tert-butyl or benzyl groups to reduce acute toxicity predicted by GUSAR .

- Data validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs or ChemDraw) to minimize misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.